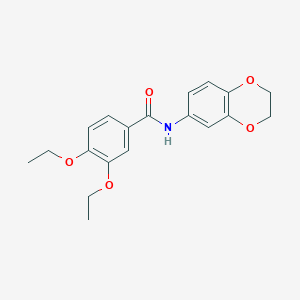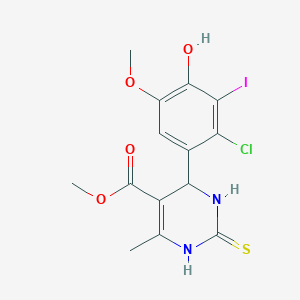![molecular formula C20H24N2O2S B4089593 2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)-N-(propan-2-yl)benzamide](/img/structure/B4089593.png)
2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)-N-(propan-2-yl)benzamide
Descripción general
Descripción
2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)-N-(propan-2-yl)benzamide is a complex organic compound characterized by its unique chemical structure This compound features a benzamide core with various functional groups, including a sulfanyl group attached to a methylphenyl ring and a propanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfanyl Intermediate: The synthesis begins with the preparation of the 4-methylphenyl sulfanyl intermediate. This can be achieved through the reaction of 4-methylphenyl thiol with an appropriate halogenated compound under basic conditions.
Coupling with Propanoyl Group: The sulfanyl intermediate is then coupled with a propanoyl chloride derivative in the presence of a base to form the propanoyl sulfanyl intermediate.
Amidation Reaction: The final step involves the amidation of the propanoyl sulfanyl intermediate with N-(propan-2-yl)benzamide under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfanyl group may interact with thiol-containing enzymes or proteins, modulating their activity. Additionally, the benzamide core can interact with various receptors or enzymes, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)-N-(propan-2-yl)benzamide: shares similarities with other benzamide derivatives and sulfanyl-containing compounds.
Benzamide Derivatives: Compounds like N-(propan-2-yl)benzamide and 4-methylphenyl benzamide.
Sulfanyl-Containing Compounds: Compounds like 4-methylphenyl sulfanyl propanoic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the sulfanyl and benzamide groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)sulfanylpropanoylamino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-14(2)21-20(24)17-6-4-5-7-18(17)22-19(23)12-13-25-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHRKSXGHLFPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(benzyloxy)phenyl]-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4089520.png)
![N-(butan-2-yl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4089521.png)
![3,8-bis[(4-methyl-1-piperidinyl)sulfonyl]-6H-benzo[c]chromen-6-one](/img/structure/B4089525.png)
![5-(4-ethylphenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4089533.png)


![2-{[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4089546.png)

![6-amino-1-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4089559.png)



![N-[4-(butan-2-ylsulfamoyl)phenyl]-2,2-dichloroacetamide](/img/structure/B4089581.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine](/img/structure/B4089600.png)
